

The chemical structure and properties of DS-3801b

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Compound of Interest

Compound Name: DS-3801b

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In-Depth Technical Guide: DS-3801b

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and clinical data available for **DS-3801b**, a novel, non-macrolide agonist of the G-protein coupled receptor 38 (GPR38), also known as the motilin receptor.

Chemical Structure and Physicochemical Properties

DS-3801b is a potent, orally active small molecule with a distinct N-methylanilide structure, setting it apart from traditional macrolide-based motilin receptor agonists.[1] This structural design is the result of systematic structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties.[2]

The chemical and physicochemical properties of **DS-3801b** are summarized in the table below.

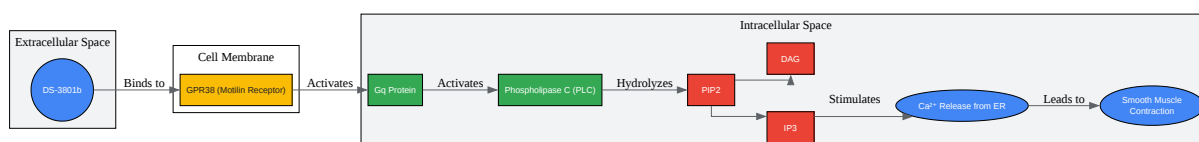
Property	Value	Source
IUPAC Name	N-((1r,4r)-4-((2-(hydroxymethyl)phenoxy)methyl)cyclohexyl)-N,4-dimethyl-3-((S)-3-methylpiperazin-1-yl)benzamide	IUPHAR/BPS Guide to PHARMACOLOGY
Molecular Formula	C28H39N3O3	MedchemExpress.com[3]
Molecular Weight	465.63 g/mol	MedchemExpress.com[3]
Canonical SMILES	<chem>CC1=CC(=C(C=C1)N(C)C(=O)[C@H]2CC--INVALID-LINK--OC3=CC=CC=C3CO)CN4CC--INVALID-LINK--NC4</chem>	MedchemExpress.com[3]
Appearance	White to off-white solid	MedchemExpress.com[3]
Formulation	di-L-tartrate salt	IUPHAR/BPS Guide to PHARMACOLOGY, Toda N, et al. (2022)[1]
Solubility	DMSO: 100 mg/mL (214.76 mM; requires sonication)	MedchemExpress.com[3]
Storage	Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.	MedchemExpress.com[3]

Note: Quantitative data for aqueous solubility, LogP/LogD, and pKa are not readily available in the public domain.

Mechanism of Action and Signaling Pathway

DS-3801b functions as a selective agonist for GPR38, the motilin receptor, which is predominantly expressed on smooth muscle cells within the gastrointestinal (GI) tract.[1] The binding of **DS-3801b** to the orthosteric site of GPR38 induces a conformational change in the receptor.[2] This activation triggers the canonical G-protein coupled receptor (GPCR) signaling

cascade.[2] GPR38 is coupled to Gq/11 proteins, and its activation leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca^{2+}), leading to smooth muscle contraction and enhanced gastrointestinal motility.[2]



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Caption: DS-3801b activates GPR38, leading to smooth muscle contraction.

Pharmacokinetics and Pharmacodynamics

A Phase 1, first-in-human study was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of single oral doses of **DS-3801b** in healthy subjects.[4]

Pharmacokinetics:

Following single oral doses ranging from 1 to 100 mg, **DS-3801b** demonstrated dose-dependent increases in plasma concentrations.[4] However, the maximum plasma concentration (C_{max}) increased more than proportionally with the dose, while the area under the curve (AUC) increased less than proportionally.[4] The pharmacokinetic profile also exhibited double peaks, which is suggestive of multiple absorption sites in the gastrointestinal tract.[4]

Parameter	Observation	Source
Dose Proportionality	Cmax: Greater than dose-proportional. AUC: Less than dose-proportional.	van der Schueren, B., et al. (2017)[4]
Absorption Profile	Double peaks observed, suggesting multiple absorption sites.	van der Schueren, B., et al. (2017)[4]

Pharmacodynamics:

The primary pharmacodynamic effect of **DS-3801b** is the acceleration of gastric emptying.[4] In the Phase 1 trial, a 50 mg dose of **DS-3801b** resulted in a statistically significant reduction in gastric emptying time compared to placebo.[4]

Parameter	Result (50 mg DS-3801b vs. Placebo)	Source
Gastric Emptying T1/2 (Median Reduction)	20.8%	van der Schueren, B., et al. (2017)[4]
Gastric Emptying Tlag (Median Reduction)	20.6%	van der Schueren, B., et al. (2017)[4]

Interestingly, this prokinetic effect on the upper GI tract did not translate to a significant effect on distal GI motility, as measured by the time to first bowel movement and stool consistency.[4]

Efficacy and Safety

Efficacy:

The primary efficacy of **DS-3801b**, as demonstrated in early clinical studies, is its ability to accelerate gastric emptying.[4] This makes it a promising therapeutic candidate for conditions characterized by delayed gastric emptying, such as gastroparesis and functional dyspepsia.

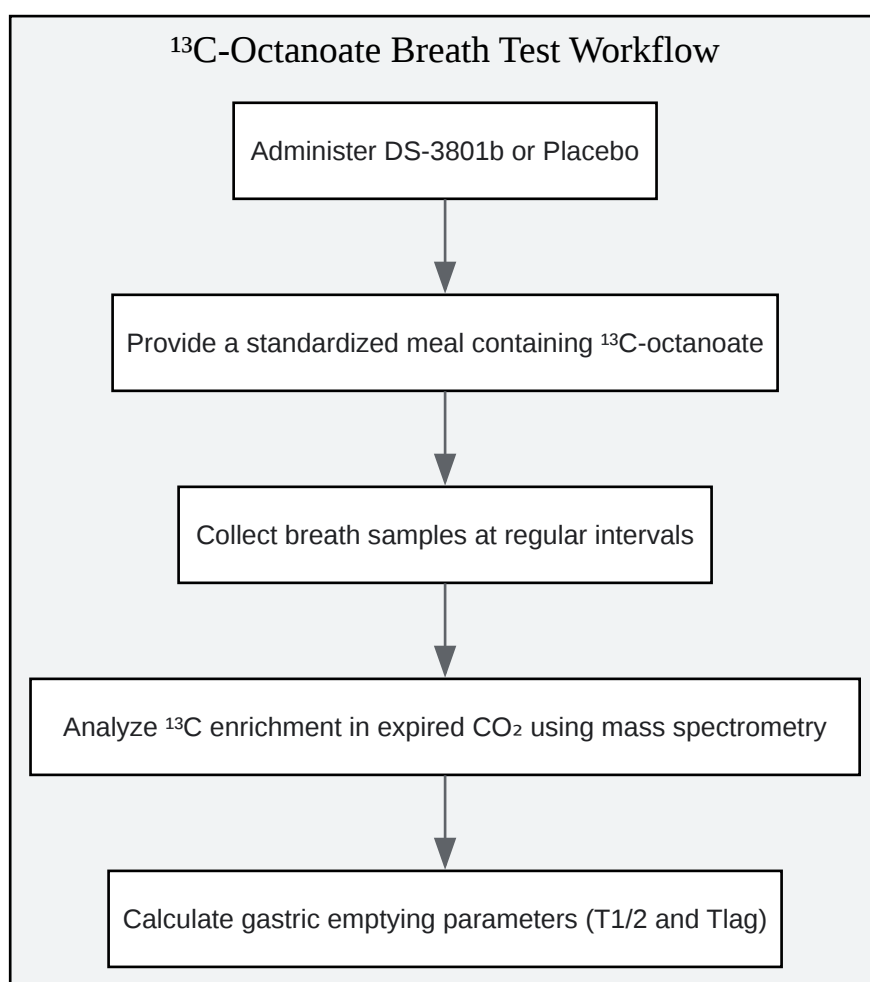
Safety and Tolerability:

In the Phase 1 study, single oral doses of **DS-3801b** up to 50 mg were found to be safe and generally well-tolerated.[4] The reported adverse events were predominantly mild and gastrointestinal in nature.[4]

Experimental Protocols

Gastric Emptying Assessment (^{13}C -Octanoate Breath Test)

The pharmacodynamic effect of **DS-3801b** on gastric emptying was assessed using the ^{13}C -octanoate breath test.[4]



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Caption: Workflow for assessing gastric emptying using the ^{13}C -octanoate breath test.

Methodology:

- Subjects were administered a single oral dose of **DS-3801b** or placebo.[4]
- Following drug administration, a standardized test meal containing ^{13}C -labeled octanoic acid was consumed.[4]
- Breath samples were collected at baseline and at regular intervals post-meal.[4]
- The ratio of $^{13}\text{CO}_2$ to $^{12}\text{CO}_2$ in the expired air was measured using isotope ratio mass spectrometry.
- The rate of $^{13}\text{CO}_2$ excretion reflects the rate at which the stomach empties its contents into the small intestine, where the ^{13}C -octanoate is absorbed and metabolized.
- Gastric emptying parameters, including the half-emptying time ($T_{1/2}$) and the lag phase (T_{lag}), were calculated from the $^{13}\text{CO}_2$ excretion curve.[4]

Conclusion

DS-3801b is a novel, potent, and selective non-macrolide GPR38 agonist with a promising pharmacokinetic and pharmacodynamic profile for the treatment of gastrointestinal disorders associated with delayed gastric emptying. Its distinct chemical structure offers advantages over older macrolide-based agonists. Early clinical data have demonstrated its ability to accelerate gastric emptying at doses that are safe and well-tolerated. Further clinical development will be necessary to fully elucidate its therapeutic potential.

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References

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